molecular formula C28H37FO11 B235224 Dexamethasone beta-D-glucuronide CAS No. 152154-28-4

Dexamethasone beta-D-glucuronide

Cat. No.: B235224
CAS No.: 152154-28-4
M. Wt: 568.6 g/mol
InChI Key: UBHXMSIBGRGDSX-VFGCUDCLSA-N
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Description

Dexamethasone .beta.-D-Glucuronide is a synthetic glucocorticoid derivative of dexamethasone. It is known for its potential as a prodrug for targeted delivery of dexamethasone to the colon. This compound has gained significant recognition in scientific research due to its diverse biochemical and physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexamethasone .beta.-D-Glucuronide is synthesized through the glucuronidation of dexamethasone. The process involves the reaction of dexamethasone with glucuronic acid in the presence of specific enzymes or catalysts. The reaction conditions typically include controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of dexamethasone .beta.-D-Glucuronide involves large-scale glucuronidation processes. These processes are designed to maintain high efficiency and consistency in the production of the compound. The use of bioreactors and advanced purification techniques ensures the production of high-purity dexamethasone .beta.-D-Glucuronide suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone .beta.-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its activation and metabolism in biological systems .

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, releasing dexamethasone and glucuronic acid. It typically occurs in the presence of enzymes such as beta-glucuronidase.

    Oxidation and Reduction: These reactions involve the modification of the dexamethasone moiety, affecting its pharmacological properties.

Major Products Formed

The primary products formed from the hydrolysis of dexamethasone .beta.-D-Glucuronide are dexamethasone and glucuronic acid. These products are crucial for the compound’s therapeutic effects .

Scientific Research Applications

Dexamethasone .beta.-D-Glucuronide is widely employed in various scientific research applications:

Mechanism of Action

Dexamethasone .beta.-D-Glucuronide acts as a glucocorticoid receptor agonist. It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways that result in various physiological effects. The compound also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Comparison with Similar Compounds

Similar Compounds

  • Prednisolone .beta.-D-Glucuronide
  • Hydrocortisone .beta.-D-Glucuronide
  • Betamethasone .beta.-D-Glucuronide

Uniqueness

Dexamethasone .beta.-D-Glucuronide is unique due to its high potency and targeted delivery to the colon. This specificity makes it particularly valuable for treating inflammatory conditions localized in the colon, such as ulcerative colitis .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHXMSIBGRGDSX-VFGCUDCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152154-28-4
Record name Dexamethasone β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152154-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152154284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXAMETHASONE .BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WOB7174M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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